molecular formula C8H15O3- B1260312 alpha-Hydroxycaprylate

alpha-Hydroxycaprylate

Cat. No. B1260312
M. Wt: 159.2 g/mol
InChI Key: JKRDADVRIYVCCY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxyoctanoate is a 2-hydroxy fatty acid anion that is the conjugate base of 2-hydroxyoctanoic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a 2-hydroxy fatty acid anion and a hydroxyoctanoate. It is a conjugate base of a 2-hydroxyoctanoic acid.

Scientific Research Applications

Skin Care and Dermatology

Alpha hydroxy acids (AHAs), including alpha-hydroxycaprylate, are prominently used in dermatology and skin care. They enhance the desquamation of the stratum corneum and improve skin appearance. AHAs are effective in modulating the skin barrier function and preventing skin irritation. For instance, a study by Berardesca et al. (1997) demonstrated that AHAs, including glycolic acid and lactic acid, applied in cream form significantly improved barrier function and reduced skin irritation compared to controls (Berardesca et al., 1997). Another study by Fried and Cash (1998) indicated significant clinical improvements in facial skin tone and wrinkling after using AHAs, highlighting their restorative cutaneous benefits (Fried & Cash, 1998).

Polymer Degradation and Biocompatibility

Poly(caprolactone), a poly(alpha-hydroxy acid), has been studied for its biodegradable properties, biocompatibility, and bioresorbability, which are crucial in the field of human therapy. Ali et al. (1993) investigated the mechanisms of polymer degradation, emphasizing the importance of poly(alpha-hydroxy acids) in biodegradable implantable devices (Ali et al., 1993).

Tissue Engineering and Biomedical Applications

Research by Li et al. (2006) on poly(alpha-hydroxy esters) for tissue engineering applications revealed their potential in creating scaffolds morphologically similar to native extracellular matrix. These scaffolds showed promise in supporting cellular growth and maintaining structural integrity, underscoring their suitability for tissue engineering (Li et al., 2006).

Pharmaceutical Synthesis

Alpha-hydroxy ketones, produced using alpha-hydroxycaprylate, find application in the pharmaceutical industry. Hoyos et al. (2010) discussed biocatalytic strategies for synthesizing enantiomerically enriched alpha-hydroxy ketones, crucial in antidepressants and antitumor antibiotics, among other pharmaceuticals (Hoyos et al., 2010).

Biomedical Devices and Drug Delivery

The development of acrylic hydrogels with cyclodextrins, as explored by Santos et al. (2009), demonstrates the application of alpha-hydroxycaprylate in controlled drug delivery systems. These hydrogels can be used for developing medicated implants and devices such as drug-loaded soft contact lenses (dos Santos et al., 2009).

properties

Product Name

alpha-Hydroxycaprylate

Molecular Formula

C8H15O3-

Molecular Weight

159.2 g/mol

IUPAC Name

2-hydroxyoctanoate

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/p-1

InChI Key

JKRDADVRIYVCCY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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